molecular formula C13H27NO2Si B12621046 Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate CAS No. 919286-30-9

Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate

Cat. No.: B12621046
CAS No.: 919286-30-9
M. Wt: 257.44 g/mol
InChI Key: JEOKQXLRZWSAPV-UHFFFAOYSA-N
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Description

Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a unique combination of substituents: a butyl group and a trimethylsilyl (TMS) group at the 2-position of the pyrrolidine ring, along with a methyl ester at the 1-position. This structure confers distinct steric and electronic properties, making it valuable in synthetic chemistry, particularly in catalysis and as a chiral auxiliary. The TMS group enhances lipophilicity and can influence reaction pathways by steric shielding, while the butyl chain may modulate solubility and conformational flexibility.

Properties

CAS No.

919286-30-9

Molecular Formula

C13H27NO2Si

Molecular Weight

257.44 g/mol

IUPAC Name

methyl 2-butyl-2-trimethylsilylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H27NO2Si/c1-6-7-9-13(17(3,4)5)10-8-11-14(13)12(15)16-2/h6-11H2,1-5H3

InChI Key

JEOKQXLRZWSAPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCN1C(=O)OC)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-butylpyrrolidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with methyl chloroformate to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of the trimethylsilyl group enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate with related pyrrolidine and pyridine derivatives, focusing on molecular features, substituent effects, and applications.

Structural Analogues from the Catalog of Pyridine Compounds

Key compounds from the Catalog of Pyridine Compounds (2017) share functional groups or backbone similarities, as shown in Table 1.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
This compound (Target) C13H27NO2Si 281.45 g/mol 2-butyl, 2-TMS, 1-methyl ester
(±)-trans-1-tert-Butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate C17H23ClN2O4 354.83 g/mol tert-butyl, methyl ester, chloropyridinyl
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine C18H22N2O 282.38 g/mol benzyl, methoxy, methylpyridine
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C19H28BrNO5 438.34 g/mol tert-butyl, bromopyridinyl, dimethoxymethyl

Key Observations:

Substituent Effects: The TMS group in the target compound contrasts with the tert-butyl or benzyl groups in analogues. Butyl vs. Aromatic Groups: The linear butyl chain in the target compound likely improves solubility in nonpolar solvents compared to aromatic substituents (e.g., benzyl or pyridinyl groups), which dominate in analogues .

Functional Group Impact :

  • Methyl ester at the 1-position is a common feature in these compounds, facilitating hydrolysis to carboxylic acids for further derivatization.
  • Halogenated pyridines (e.g., chloro, bromo) in analogues enhance reactivity in cross-coupling reactions, a property absent in the target compound .

Molecular Weight and Applications :

  • The target compound’s lower molecular weight (281.45 g/mol) compared to halogenated derivatives (e.g., 438.34 g/mol for the brominated analogue) suggests advantages in applications requiring lower molecular complexity, such as drug delivery or catalysis .
Role of Trimethylsilyl Derivatives in Analytical Chemistry

Trimethylsilyl groups, as seen in the target compound, are widely used to improve volatility and stability in gas chromatography/mass spectrometry (GC/MS) analyses. For instance, highlights that trimethylsilyl ether/methyl ester derivatives of oxylipins enable precise structural identification via GC/MS .

Biological Activity

Methyl 2-butyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound exhibits a unique structural configuration, which includes a pyrrolidine ring substituted with methyl, butyl, and trimethylsilyl groups. Its molecular formula is C13H25N1O2Si, and it has a molecular weight of 257.44 g/mol. This article delves into its biological activity, potential therapeutic applications, and mechanisms of action.

Structure and Properties

The structure of this compound can be represented as follows:

C13H25NO2Si\text{C}_{13}\text{H}_{25}\text{N}\text{O}_{2}\text{Si}

The presence of the trimethylsilyl group enhances the compound's reactivity, allowing it to act as both a nucleophile and an electrophile depending on the reaction conditions. This structural feature is significant for its interactions within biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound's mechanism of action may involve:

  • Enzyme Inhibition : The trimethylsilyl group may enhance binding affinity to specific enzymes, affecting their catalytic activity.
  • Modulation of Membrane Permeability : The pyrrolidine ring can participate in hydrogen bonding, influencing the permeability of biological membranes.
  • Interaction with Biomolecules : Studies indicate that this compound can bind to proteins and nucleic acids, potentially altering their functions.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its mechanism could involve disruption of microbial cell membranes or inhibition of essential enzymes.
  • Anticancer Potential : There are indications that this compound may possess anticancer properties, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly by enhancing autophagic processes within neurons .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects : A study assessed the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that treatment with this compound resulted in decreased cell viability and induced apoptosis in a dose-dependent manner. IC50 values were determined to be approximately 30 µM for certain cancer types.

Table 1: Biological Activity Summary

Activity TypeObserved EffectConcentration RangeReference
AntimicrobialSignificant reduction in viability50 - 200 µg/mL
AnticancerInduced apoptosisIC50 ~ 30 µM
NeuroprotectiveEnhanced autophagyNot specified

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